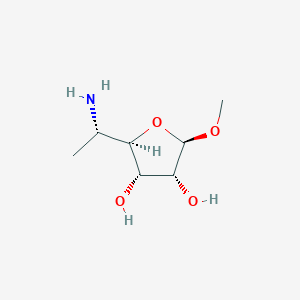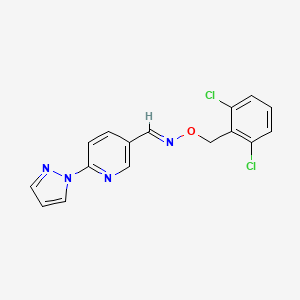
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, an isoxazole ring, and a phenoxyacetamide moiety, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group can be synthesized by reacting phenoxyacetic acid with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: Various substituted phenoxyacetamides
Wissenschaftliche Forschungsanwendungen
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide stands out due to its unique combination of a furan ring, an isoxazole ring, and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(11-21-13-5-2-1-3-6-13)17-10-12-9-15(22-18-12)14-7-4-8-20-14/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNCDIPMPXEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[4.4]nonan-3-ol hydrochloride](/img/structure/B2542743.png)
![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)


![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)



![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)
![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)
![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)
